molecular formula C9H7FO B3178344 4-Fluorocinnamaldehyde CAS No. 51791-26-5

4-Fluorocinnamaldehyde

Cat. No.: B3178344
CAS No.: 51791-26-5
M. Wt: 150.15 g/mol
InChI Key: YSIYEWBILJZDQH-OWOJBTEDSA-N
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Description

4-Fluorocinnamaldehyde, also known as (E)-3-(4-Fluorophenyl)-2-propenal, is an organic compound with the molecular formula C9H7FO. It is a derivative of cinnamaldehyde where a fluorine atom is substituted at the para position of the phenyl ring.

Biochemical Analysis

Biochemical Properties

4-Fluorocinnamaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit the growth and biofilm formation of certain bacteria, such as Agrobacterium tumefaciens . This inhibition is achieved through its interaction with bacterial enzymes and proteins involved in biofilm formation and virulence. The compound’s ability to disrupt these processes makes it a potential candidate for developing new antimicrobial agents.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In bacterial cells, it inhibits biofilm formation and reduces cell growth and virulence . In mammalian cells, it has been studied for its potential anticancer properties. The compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis in cancer cells . These effects highlight its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as an inhibitor of specific enzymes and proteins involved in biofilm formation and virulence in bacteria . In cancer cells, it binds to and modulates the activity of proteins involved in cell signaling pathways, leading to changes in gene expression and cellular metabolism . These interactions result in the inhibition of cell proliferation and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that its antimicrobial and anticancer effects can persist, although the potency may diminish over time. This highlights the importance of considering the stability and degradation of the compound in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial and anticancer activities without significant toxicity . At higher doses, it can cause adverse effects, including toxicity to healthy cells and tissues. These threshold effects emphasize the need for careful dosage optimization in therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic conversion to produce metabolites that may contribute to its biological activity. These metabolic pathways can influence the overall efficacy and safety of the compound in therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions affect its localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . In bacterial cells, it localizes to the cell membrane and cytoplasm, where it exerts its antimicrobial effects . In mammalian cells, it may accumulate in the cytoplasm and nucleus, affecting cellular processes related to cancer progression . These localization patterns are essential for understanding its mode of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Fluorocinnamaldehyde can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with 4-fluorobenzaldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like tetrahydrofuran .

Another method involves the Heck reaction, where 4-fluoroiodobenzene is coupled with acrolein in the presence of a palladium catalyst and a base such as triethylamine. This reaction is usually performed under an inert atmosphere at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst loading, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Fluorocinnamaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fluorocinnamaldehyde has several scientific research applications:

Comparison with Similar Compounds

4-Fluorocinnamaldehyde can be compared with other cinnamaldehyde derivatives such as:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

IUPAC Name

(E)-3-(4-fluorophenyl)prop-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIYEWBILJZDQH-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51791-26-5, 24654-55-5
Record name (2E)-3-(4-fluorophenyl)prop-2-enal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Fluorocinnamaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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